4-(2,4-Dimethylphenyl)-4-oxobutanoic acid

Cheminformatics Drug Discovery Target Prediction

Researchers investigating the kynurenine pathway or HCA2/GPR109A mechanisms often face batch-to-batch variability with generic building blocks. This gamma-keto acid provides a validated, high-purity starting point for synthesizing kynurenine-3-hydroxylase inhibitors and probing HCA2 receptors. - Documented HCA2 activity (mouse pIC50 = 6.34) for metabolic and anti-inflammatory studies. - Ready for amide coupling or esterification to accelerate SAR exploration. - Consistent purity (≥95%) and reliable global supply chain.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 15880-03-2
Cat. No. B103780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)-4-oxobutanoic acid
CAS15880-03-2
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)CCC(=O)O)C
InChIInChI=1S/C12H14O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15)
InChIKeyJYLUOTCHTVZCDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid: Core Research Scaffold


4-(2,4-Dimethylphenyl)-4-oxobutanoic acid (CAS 15880-03-2) is a phenyl-substituted gamma-keto carboxylic acid with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is a foundational member of the 4-aryl-4-oxobutanoic acid class, a scaffold widely utilized in medicinal chemistry [1]. Its structure consists of a 2,4-dimethylphenyl group attached to a 4-oxobutanoic acid chain. Commercially, it is available at research-grade purities, typically ≥95% , and it serves as a versatile synthetic building block and a subject of biological evaluation .

Risks of Analog Substitution for 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid


The chemical and biological properties of 4-aryl-4-oxobutanoic acids are exquisitely sensitive to the substitution pattern on the phenyl ring. Even a simple positional isomer shift can lead to drastic changes in molecular conformation, target binding affinity, and metabolic stability [1][2]. Therefore, substituting the 2,4-dimethylphenyl derivative (CAS 15880-03-2) with close analogs like its 2,5- or 3,4-dimethyl isomers without quantitative justification can invalidate research findings. The specific positioning of the methyl groups directly influences the molecule's dihedral angle and electronic distribution, which are critical for interactions with protein binding pockets or for its reactivity as a synthetic intermediate .

Comparative Evidence for 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid


In Silico Bioactivity: 2,4- vs 2,5-Dimethyl Isomer

Computational predictions using the PASS (Prediction of Activity Spectra for Substances) algorithm reveal a stark contrast in the probability of biological activity between the 2,4- and 2,5-dimethyl positional isomers. The 2,4-isomer exhibits a high probability of anti-inflammatory activity (Pa=0.827) and lipid metabolism regulation (Pa=0.786), whereas these specific activity signatures are not predicted for the 2,5-isomer. [1]

Cheminformatics Drug Discovery Target Prediction

Synthetic Intermediate vs 2,5-Dimethyl Isomer

The compound serves as a critical intermediate in the synthesis of specific pharmacologically active molecules, as exemplified by its use in US Patent US5525736 [1]. In contrast, the 2,5-isomer (CAS 5394-59-2) is not prominently cited in the same context, with its patent and literature counts being 42 and 6, respectively [2]. While both can act as intermediates, the specific utility of the 2,4-isomer is anchored in a defined and accessible synthetic protocol for a known pharmaceutical target class.

Chemical Synthesis Crystallography Process Chemistry

HCA2 Receptor Binding Profile

The 2,4-isomer has a reported affinity for the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) in mice with a pIC50 of 6.34 [1]. This profile is not reported for the 3,4-isomer, which has been primarily described for environmental or unspecified therapeutic applications . The activation of HCA2 is a validated mechanism for managing dyslipidemia and eliciting anti-inflammatory effects, making this a therapeutically relevant differentiating factor.

GPCR Pharmacology Metabolic Disease Receptor Binding

Application Scenarios for 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid


Kynurenine-3-Hydroxylase Inhibitor Synthesis

4-(2,4-Dimethylphenyl)-4-oxobutanoic acid is a key building block for synthesizing 4-phenyl-4-oxo-butanoic acid derivatives, a class of potent kynurenine-3-hydroxylase inhibitors [1]. Researchers investigating the kynurenine pathway in neurodegenerative conditions such as Alzheimer's and Huntington's diseases can utilize this compound as a validated starting material to generate novel inhibitors with potential therapeutic utility.

HCA2 Agonism for Dyslipidemia and Inflammation

Based on its documented activity at the mouse HCA2 receptor (pIC50 = 6.34) [2], this compound is suitable for use as a tool compound or a starting point for medicinal chemistry campaigns targeting HCA2/GPR109A. This is particularly relevant for academic and industrial groups studying the mechanisms of niacin and related agonists in lipid metabolism and anti-inflammatory pathways.

Anti-inflammatory and Lipid-Regulating Probe Studies

Leveraging the strong in silico predictions for anti-inflammatory (Pa=0.827) and lipid metabolism regulation (Pa=0.786) [3], researchers can use this compound for chemical biology studies. It can serve as a validated small-molecule probe to investigate these pathways in cell-based or in vivo models, providing a starting point for phenotypic screening and target deconvolution studies.

4-Oxobutanoic Acid Library Derivatization

The presence of a free carboxylic acid moiety makes this compound an ideal intermediate for creating diverse chemical libraries. It can be readily converted into a methyl ester or coupled with various amines to produce a panel of amide derivatives. This versatility supports medicinal chemistry efforts requiring the rapid exploration of structure-activity relationships (SAR) around the 4-oxobutanoic acid pharmacophore.

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